Morpholin-3-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
morpholin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGVSGPYXDAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597679 | |
| Record name | 1-(Morpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933735-50-3 | |
| Record name | 1-(Morpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Morpholin 3 Ylmethanamine and Its Derivatives
Established Synthetic Routes to the Morpholin-3-ylmethanamine Core
The construction of the fundamental morpholine (B109124) framework can be achieved through several reliable synthetic strategies. These methods focus on the efficient formation of the heterocyclic ring from various precursors.
Nucleophilic substitution reactions are a cornerstone of organic synthesis and are frequently employed for the cyclization step in forming the morpholine ring. numberanalytics.com These strategies typically involve an intramolecular reaction where a nucleophile (often an amine or an alkoxide) attacks an electrophilic carbon center bearing a leaving group, resulting in ring closure.
A common approach involves the intramolecular Williamson ether synthesis, where an amino alcohol derivative is cyclized. Another powerful method is reductive etherification, which has been developed as a general strategy for the stereoselective synthesis of C-substituted morpholines. acs.org This approach relies on the disconnection of a C-O bond and utilizes a reductive etherification reaction rather than the traditional Williamson etherification. acs.org
Furthermore, nucleophilic substitution is a key step in the synthesis of various heterocyclic compounds. For instance, new racemic α-aminoester and α,α-diaminoester derivatives have been synthesized through the nucleophilic substitution of methyl α-azido glycinate (B8599266) N-benzoylated with different amines. arabjchem.org This highlights the versatility of nucleophilic substitution in creating C-N bonds, a critical step in the synthesis of many nitrogen-containing heterocycles like morpholine. numberanalytics.comarabjchem.org
Cycloaddition reactions provide a powerful and convergent approach to the morpholine skeleton, often constructing the ring in a single, highly controlled step. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.
One prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile. In the context of morpholine synthesis, variations of this reaction are used to form the six-membered ring. For example, non-classical [4+2] cycloaddition reactions of amino alcohols with fullerene C70 have been used to create adducts with condensed morpholine fragments. tandfonline.com While this specific example involves a complex dienophile, the underlying principle of using a [4+2] cycloaddition to form the heterocyclic ring is a key strategy. tandfonline.com Other cycloaddition strategies, such as those mediated by morpholine with gem-difluoroalkenes and organic azides, have been used to construct fully decorated 1,2,3-triazoles with a morpholine substituent, demonstrating the ring's utility as a building block. nih.gov
Iodine(III)-mediated intramolecular cycloadditions of olefins have also been developed to construct tricyclic morpholine derivatives in a single step under mild conditions. acs.org This method proceeds via an anti-cycloaddition pathway. acs.org
Complex molecules like this compound derivatives are often best constructed through multi-step synthetic sequences. This approach allows for the systematic introduction of functional groups and stereocenters from simple, commercially available starting materials. nih.govtrine.eduvapourtec.com
A common and effective strategy begins with enantiomerically pure amino alcohols. nih.govnih.gov For example, a four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from N-protected amino alcohols. The key steps in this sequence are:
Treatment of the N-Boc protected amino alcohol with sodium hydride and allyl bromide to form an allyl ether.
Cleavage of the Boc-protecting group.
A subsequent Pd-catalyzed N-arylation to yield an O-allyl ethanolamine (B43304) derivative.
A final Pd-catalyzed intramolecular carboamination reaction to close the morpholine ring. nih.gov
This modular approach permits significant variation in the substituents on the morpholine ring. nih.gov Another multi-step synthesis involves the coupling of Boc-protected (S)-2-(hydroxymethyl)morpholine with aryl bromides, followed by deprotection and reductive amination to furnish the final products. nih.gov
Table 1: Example of a Multi-Step Synthesis of cis-3,5-Disubstituted Morpholines
| Starting Amino Alcohol (1) | Aryl/Alkenyl Halide | Key Intermediate (2) | Final Morpholine Product (3) | Overall Yield |
|---|---|---|---|---|
| (S)-2-Amino-3-methyl-1-butanol | 2-Bromotoluene | (S)-N-(2-Methylphenyl)-N-allyl-3-methyl-2-amino-1-butanol | (3S,5S)-3-Isopropyl-5-(2-methylphenyl)morpholine | Good |
| (R)-Phenylglycinol | 4-Bromoanisole | (R)-N-(4-Methoxyphenyl)-N-allyl-2-phenyl-2-amino-1-ethanol | (3R,5R)-3-Phenyl-5-(4-methoxyphenyl)morpholine | Moderate |
Data derived from a general synthetic strategy for cis-3,5-disubstituted morpholines. nih.gov
Stereoselective and Chiral Synthesis Strategies for this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and chiral synthetic methods for this compound and its derivatives is of paramount importance. These strategies aim to control the formation of stereocenters, leading to enantiomerically pure or enriched products.
Asymmetric synthesis refers to methods that produce one enantiomer of a chiral product in excess over the other. This is often achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts.
A powerful approach involves starting with enantiopure precursors from the "chiral pool," such as amino acids or amino alcohols. nih.govmdpi.com For instance, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines begins with readily available enantiopure amino alcohols, ensuring the stereochemistry of the final product is set from the start. nih.gov Similarly, chiral morpholine scaffolds have been synthesized starting from the commercially available tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate. nih.gov
Catalytic asymmetric synthesis represents another advanced strategy. A one-pot process involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has been developed to provide 3-aryl morpholin-2-ones with high enantioselectivity (up to 99% ee). nih.gov This method utilizes a quinine-derived urea (B33335) as a stereoselective catalyst. nih.gov Furthermore, high-yielding asymmetric syntheses of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones have been developed, which serve as valuable precursors for creating enantiomerically enriched morpholine-annulated β-lactam derivatives. organic-chemistry.org
Table 2: Asymmetric Synthesis of Chiral Morpholine Precursors
| Reaction Type | Starting Materials | Chiral Influence | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| One-Pot Domino Reaction | Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-Ethanolamines | Quinine-derived urea catalyst | 3-Aryl morpholin-2-ones | Up to 99% |
| Multi-step Synthesis | Enantiopure N-Boc Amino Alcohols | Chiral Starting Material | cis-3,5-Disubstituted Morpholines | High (as single stereoisomers) |
Data sourced from studies on asymmetric catalytic processes and syntheses from chiral precursors. nih.govnih.gov
When a molecule has multiple stereocenters, controlling their relative configuration (diastereoselectivity) is a significant synthetic challenge. Diastereoselective syntheses of morpholine derivatives have been successfully developed, enabling access to specific diastereomers.
One notable method involves the addition of Grignard reagents to N-sulfinyl imines. This two-step process, which includes the diastereoselective addition followed by cyclization, yields substituted morpholine derivatives with a high degree of stereocontrol. thieme-connect.comuq.edu.au The stereochemical outcome is directed by the chiral sulfinyl group.
Another effective strategy is the copper(II)-promoted oxyamination of alkenes. This reaction allows for the synthesis of 2-aminomethyl morpholines from β-hydroxy N-allylsulfonamides with generally high levels of diastereoselectivity. nih.gov The reaction proceeds by the simultaneous addition of an intramolecular alcohol and an intermolecular amine across the alkene. nih.gov Reductive etherification has also proven to be a versatile tool for preparing a wide range of substituted morpholines, including cis-2,5-disubstituted and cis-2,6-disubstituted derivatives, with excellent diastereoselectivity. acs.org
Table 3: Diastereoselective Synthesis of Substituted Morpholines
| Method | Substrate | Reagents | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Copper-Promoted Oxyamination | β-Hydroxy N-allylsulfonamide | Copper(II) 2-ethylhexanoate, TsNH₂ | 2-Aminomethyl morpholine derivative | >20:1 |
| Addition to Sulfinyl Imine | Sulfinyl imine | Grignard Reagent, AlMe₃ | 3-Substituted Morpholine derivative | High |
| Reductive Etherification | Keto alcohols | Amino alcohol, NaBH(OAc)₃ | cis-2,5-Disubstituted morpholines | Excellent |
| Michael/Hetero-Michael Addition | Quinone monoketals, 1,1-enediamines | Cs₂CO₃ | Highly functionalized morphan derivatives | High (single diastereomer detected) |
Data compiled from research on copper-promoted oxyamination, Grignard additions to sulfinyl imines, reductive etherification, and Michael additions. acs.orgthieme-connect.comnih.govnih.gov
Enantiomeric Purity Control and Determination
Controlling and accurately determining the enantiomeric purity of chiral amines like this compound is crucial, as different enantiomers can exhibit distinct biological activities. rsc.org Several methods are employed for this purpose, with nuclear magnetic resonance (NMR) spectroscopy and chromatographic techniques being the most prominent.
NMR-Based Methods:
NMR spectroscopy is a powerful tool for determining enantiomeric excess (ee). rsc.org This typically involves the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture into a pair of diastereomers, which exhibit distinct signals in the NMR spectrum. rsc.orgnih.gov The ratio of these signals, determined by integration, directly corresponds to the enantiomeric ratio. nih.gov
Another NMR-based approach utilizes chiral solvating agents (CSAs), such as (S)-BINOL derivatives. rsc.org In this method, the chiral amine and the CSA are mixed directly in an NMR tube, leading to the formation of diastereomeric complexes with well-resolved resonance peaks in the ¹H or ¹⁹F NMR spectra. rsc.org This technique is rapid and avoids the need for covalent bond formation. rsc.org
Table 1: Comparison of Methods for Enantiomeric Purity Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral Derivatizing Agents (CDA) with NMR | Covalent reaction of enantiomers with a chiral agent to form diastereomers. rsc.orgnih.gov | High accuracy, provides structural information. researchgate.net | Requires complete reaction, potential for kinetic resolution. thieme-connect.de |
| Chiral Solvating Agents (CSA) with NMR | Non-covalent interaction of enantiomers with a chiral agent to form diastereomeric complexes. rsc.org | Rapid, no chemical reaction needed, simple sample preparation. rsc.org | Signal resolution can be solvent and temperature dependent. |
| High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. rsc.org | High accuracy and sensitivity, widely applicable. rsc.org | Requires expensive chiral columns and solvents. rsc.org |
| Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. rsc.org | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. rsc.org |
| Fluorescence-Based Assays | Formation of fluorescent diastereomeric complexes with distinct emission properties. nih.gov | High throughput, sensitive, robust. nih.gov | Requires specific fluorescent ligands. |
Chromatographic Methods:
High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are standard methods for the accurate determination of enantiomeric purity. rsc.org These techniques physically separate the enantiomers, allowing for their individual quantification. While highly reliable, they often require specialized and expensive chiral columns. rsc.org
A more recent development is a high-throughput fluorescence-based assay. This method relies on the dynamic self-assembly of chiral amines with other components to form fluorescent diastereomeric complexes that have different fluorescence wavelengths and intensities. nih.gov This allows for rapid and sensitive determination of enantiomeric excess in a high-throughput format. nih.gov
Novel Synthetic Methodologies for this compound Analogues
Recent advancements in synthetic chemistry have provided novel and efficient routes to morpholine-containing structures, including analogues of this compound. These methodologies often focus on increasing molecular diversity and complexity.
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse and complex molecules, which is particularly useful for exploring new chemical space in drug discovery. nih.govfrontiersin.orgnih.govmdpi.com In the context of morpholine chemistry, DOS approaches often utilize readily available building blocks like amino acids and carbohydrates to construct the morpholine scaffold with a high degree of stereochemical and appendage diversity. nih.govfrontiersin.orgnih.gov
The "build/couple/pair" strategy is a common approach in DOS. frontiersin.org This involves the sequential assembly of molecular fragments to create a complex acyclic precursor, which can then undergo various cyclization reactions to generate a diverse set of morpholine-based scaffolds. mdpi.com For instance, a DOS strategy for morpholine scaffolds can involve a two-step process where the strategic coupling of four different derivatives leads to a highly functionalized acyclic intermediate, which is then used to access diversity around the morpholine nucleus. mdpi.com This approach has been used to generate libraries of sp3-rich morpholine peptidomimetics. nih.govfrontiersin.org
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of N-aryl amines, including N-arylated morpholines. nih.govbeilstein-journals.orgresearchgate.net These methods allow for the formation of carbon-nitrogen bonds between a morpholine nitrogen and an aryl halide or pseudohalide. nih.govresearchgate.net
The choice of ligand is critical for the success of these reactions, with various phosphine-based ligands being developed to improve catalyst activity and substrate scope. nih.gov For example, the use of dialkylbiaryl phosphine (B1218219) ligands like RuPhos enables the arylation of a range of secondary amines, including morpholine, with aryl chlorides at low palladium catalyst loadings. nih.gov The reaction conditions, such as the base and solvent, also play a crucial role. nih.govbeilstein-journals.org For instance, the combination of NaOt-Bu as a base in THF has proven effective for many morpholine arylations. nih.gov
Recent research has also focused on the α-arylation of amides using palladium catalysis. berkeley.edu This involves the coupling of zinc enolates of amides with aryl bromides, which can be applied to morpholine amides, providing precursors to ketones and aldehydes. berkeley.edu
Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to produce complex molecules with high enantiomeric purity. acs.org In the context of morpholine derivatives, enzymes can be used to create key chiral intermediates.
One notable example is the use of hydroxynitrile lyase to catalyze the addition of cyanide to aldehydes, producing cyanohydrins with excellent enantioselectivity. acs.org These cyanohydrins can then be converted through a series of chemical steps, including reduction and cyclization, to yield enantiomerically pure cis- and trans-2,5-disubstituted morpholines. acs.org
Another approach involves the use of penicillin acylase for the formation of the amide bond in the synthesis of 2,5-diketomorpholine derivatives. google.com This enzymatic step leads to high yields and high enantiomeric purity of the final product. google.com
Functionalization and Derivatization Strategies of the this compound Moiety
The primary amine and the secondary amine of the morpholine ring in this compound offer versatile handles for further functionalization, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities.
N-Alkylation:
The secondary amine of the morpholine ring can be readily alkylated to introduce various substituents. uniud.it N-alkylation of amines can be achieved using alkyl halides, often in the presence of a base. researchgate.net For instance, selective liquid-phase N-alkylation of amines with alkyl halides can be catalyzed by Al₂O₃–OK in acetonitrile (B52724) at room temperature. researchgate.net Palladium-catalyzed enantioselective decarboxylative allylic alkylation of lactams has also been shown to be effective for producing N-heterocycles, including morpholine derivatives, with quaternary centers. nih.gov
N-Acylation:
The primary amine of the methanamine group is a primary site for N-acylation reactions to form amides. researchgate.net This is a widely used transformation in organic and medicinal chemistry. researchgate.net N-acylation can be carried out using various acylating agents, such as acid chlorides or anhydrides. researchgate.netrsc.org For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been synthesized and identified as fungicidal agents. nih.gov Furthermore, a one-pot process involving a Ugi three-component reaction followed by aza-Diels-Alder, N-acylation, aromatization, and SN2 reactions has been developed for the synthesis of complex morpholine-containing polyheterocyclic compounds. researchgate.net
Substitution Reactions on the Morpholine Ring System
The morpholine ring, a saturated heterocycle, allows for substitution primarily at the nitrogen atom, with modifications on the carbon framework being less common and typically introduced during the ring's synthesis.
N-Alkylation and N-Arylation
The secondary amine of the morpholine ring is a key site for functionalization. N-alkylation and N-arylation reactions are fundamental methods for introducing a wide range of substituents, thereby modifying the molecule's properties. researchgate.netresearchgate.net
N-Alkylation: This process involves the reaction of the morpholine nitrogen with alkylating agents like alcohols. researchgate.netacs.org Catalytic systems, often employing transition metals such as ruthenium, iridium, or copper-nickel oxides, facilitate this transformation. researchgate.netresearchgate.netacs.org For instance, the N-alkylation of morpholine with various alcohols has been successfully demonstrated using a CuO–NiO/γ–Al2O3 catalyst in a gas–solid phase reaction. researchgate.net This method is significant in industrial settings for producing fine chemicals and pharmaceutical intermediates. researchgate.net
N-Arylation: The introduction of aryl groups onto the morpholine nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan–Evans–Lam reactions. researchgate.net Palladium and copper-based catalysts are commonly employed. researchgate.net For example, Pd(OAc)2 in the presence of phosphine ligands has been used for the N-arylation of morpholine with aryl halides. researchgate.netresearchgate.net Metal-free alternatives using diaryliodonium salts also provide an efficient route to N-aryl morpholines under mild conditions. d-nb.info
These substitution reactions are often performed on morpholine itself or a precursor, before the final aminomethyl group is in place or deprotected, as part of a broader synthetic strategy. nih.gove3s-conferences.org
Modifications at the Aminomethyl Group
The primary amine of the aminomethyl group (-CH₂NH₂) on this compound is a versatile handle for a variety of chemical transformations. These modifications are crucial for building more complex molecules and for structure-activity relationship (SAR) studies in medicinal chemistry.
Common modifications include:
Acylation: The primary amine readily reacts with acylating agents like acyl chlorides or carboxylic acids to form amides. This reaction is fundamental in synthesizing a wide array of derivatives. acs.org
Reductive Amination: The aminomethyl group can be further alkylated through reductive amination. This one-pot reaction typically involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. wikipedia.orgvulcanchem.com This process allows for the synthesis of secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in the development of therapeutic agents.
The table below summarizes key modifications at the aminomethyl group.
| Modification Type | Reagents/Conditions | Resulting Functional Group |
| Acylation | Acyl Chloride, Base | Amide |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
Patent Literature Analysis of this compound Related Synthesis
The synthesis of morpholine derivatives, including structures related to this compound, is extensively documented in patent literature, often in the context of preparing key intermediates for pharmaceuticals.
Key Patented Synthetic Routes to Morpholine Derivatives
Patented syntheses of morpholine derivatives often focus on stereoselectivity and the efficient construction of the heterocyclic core. google.com Many routes involve the cyclization of acyclic precursors.
A common strategy for forming the morpholine ring involves reacting a dialkylene glycol with ammonia (B1221849) in the presence of hydrogen and a hydrogenation/dehydrogenation catalyst. epo.orggoogleapis.com Catalysts for this process include Raney nickel, copper chromite, and ruthenium, with reaction conditions typically involving high temperatures (150-400°C) and pressures. epo.orggoogleapis.com
Another patented approach involves the ring-opening of activated aziridines with halogenated alcohols, followed by base-mediated intramolecular cyclization to form the morpholine ring. researchgate.net This method allows for the synthesis of substituted morpholines with high regio- and stereoselectivity. researchgate.net
The table below highlights some key patented synthetic approaches to morpholine derivatives.
| Patent/Reference | Synthetic Strategy | Key Reagents/Catalysts | Notes |
| U.S. Patent 3,151,112 | Reaction of dialkylene glycols with ammonia. epo.orggoogleapis.com | Hydrogenation/dehydrogenation catalysts (e.g., Raney nickel, copper chromite). epo.org | High temperature and pressure conditions. epo.orggoogleapis.com |
| WO2009106486A1 | Stereoselective synthesis of substituted morpholines. google.com | BF₃*Et₂O, Pd/C, para-toluene sulfonic acid. google.com | Used for preparing intermediates for drugs like Aprepitant. google.com |
| Ghorai et al. (2009) | SN2-type ring opening of activated aziridines with haloalcohols. researchgate.net | Lewis acid (e.g., Cu(OTf)₂) followed by a base. researchgate.netbeilstein-journals.org | Provides high regio- and stereoselectivity for substituted morpholines. researchgate.net |
| WO2019138362A1 | Cyclization of N-(4-nitrophenyl)acetamide derivative. google.com | Phenylboronic acid catalyst, hydrogenation with Pd/C. google.com | Route to 4-(4-aminophenyl)morpholin-3-one, a key intermediate. google.com |
Innovations in Industrial-Scale Preparation
For industrial-scale synthesis, efficiency, cost-effectiveness, and safety are paramount. Innovations often focus on improving reaction yields, minimizing hazardous reagents, and simplifying purification processes.
One patented process for the industrial-scale manufacture of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant Rivaroxaban, highlights several innovations. google.com This process starts from 2-(2-chloroethoxy)ethanol, which is oxidized and then reacted with 4-nitroaniline. The subsequent cyclization to form the morpholin-3-one (B89469) ring is performed in a "one-pot" procedure, which reduces the number of separate steps and workups. The final step involves a catalytic hydrogenation to reduce the nitro group, which can be performed at low hydrogen overpressure (1 bar), enhancing operational safety on a large scale. google.com
Another innovation involves the use of a trickle-bed catalytic reactor for the reaction of dialkylene glycol and ammonia. googleapis.com This continuous flow process offers advantages over batch processing in terms of consistency, safety, and scalability. googleapis.com The use of specific catalysts, such as Raney-nickel with controlled aluminum content, has been patented to extend catalyst life by consuming by-product water. googleapis.com
These patented innovations demonstrate a focus on creating more economical and safer manufacturing processes for important morpholine-based pharmaceutical intermediates. google.com
Reactivity and Mechanistic Investigations of Morpholin 3 Ylmethanamine
Nucleophilic Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl substituent is generally the more nucleophilic and sterically accessible of the two nitrogen atoms, making it the primary site for reactions with a variety of electrophiles.
Primary amines, such as the one in morpholin-3-ylmethanamine, are known to react with carbonyl compounds like aldehydes and ketones. This fundamental reaction in organic chemistry proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon. The initial addition product is a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and can subsequently eliminate a molecule of water to form an imine.
While specific studies detailing the reaction of this compound with simple aldehydes and ketones are not extensively documented in dedicated research, this reactivity is a foundational principle. For instance, the analogous reaction of various amines with aromatic aldehydes is a well-established method for forming C-N bonds.
The formation of imines, also known as Schiff bases, is a direct consequence of the reaction between the primary aminomethyl group and carbonyl compounds. Following the initial nucleophilic addition to form the carbinolamine, acid or base catalysis typically facilitates the dehydration to yield the final imine product. The general mechanism is outlined below:
Table 1: General Mechanism for Imine Formation
| Step | Description |
| 1. Nucleophilic Attack | The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon. |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then becomes a neutral carbinolamine. |
| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). |
| 4. Dehydration | The lone pair on the nitrogen helps to expel the water molecule, forming a double bond and generating an iminium ion. |
| 5. Deprotonation | A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen to give the neutral imine. |
This type of reaction is crucial in the synthesis of more complex molecules where the C=N bond can be further functionalized or serve as a key structural element.
The nucleophilic aminomethyl group is expected to react readily with acylating agents to form amides. Common reagents for this transformation include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For example, a patent describing the synthesis of the drug Rivaroxaban utilizes a similar aminomethyl group which reacts with 5-chlorothiophene-2-carbonyl chloride in the presence of a base to form an amide bond. google.com This highlights the utility of the aminomethyl group's nucleophilicity in forming stable amide linkages, a common feature in pharmaceuticals.
Similarly, ureation can be achieved by reacting the aminomethyl group with isocyanates or carbamoyl (B1232498) chlorides. This reaction leads to the formation of urea (B33335) derivatives, which are also significant in medicinal chemistry and materials science.
Reactivity of the Morpholine (B109124) Nitrogen
The secondary amine within the morpholine ring also exhibits nucleophilic character, although it is generally less reactive than the primary aminomethyl group due to electronic withdrawal by the adjacent oxygen atom. wikipedia.orgatamankimya.com Nevertheless, it can participate in various reactions, particularly with strong electrophiles or under conditions that favor reaction at this site.
The morpholine nitrogen can undergo electrophilic attack, leading to N-substituted products. These reactions include alkylation, acylation, and arylation. For example, morpholine itself is widely used in organic synthesis and can be alkylated or acylated. wikipedia.org In the context of this compound, a selective reaction at the morpholine nitrogen would likely require prior protection of the more reactive primary amine.
Electrophilic amination, a process that forms a nitrogen-nitrogen bond, typically involves reagents like chloramines or hydroxylamine (B1172632) derivatives. wikipedia.org While theoretically possible, the reaction of the morpholine nitrogen in this compound with such electrophiles is not specifically detailed in the literature and would face competition from the primary amine.
The morpholine ring is generally stable but can undergo ring-opening reactions under specific, often harsh, conditions. These reactions typically involve cleavage of a C-O or C-N bond. For instance, studies on other morpholine derivatives have shown that ring-opening can be achieved using strong acids or via specific reagents that enable C-O bond cleavage. mdpi.com Research on difluorocarbene transfer has demonstrated a method for the ring-opening of N-substituted morpholines, though this has not been specifically applied to this compound. nih.gov Such reactions can lead to valuable acyclic intermediates. nih.gov
Rearrangement reactions of the morpholine ring itself are not common. However, functional groups attached to the ring can influence reactivity and potentially lead to complex molecular reorganizations under specific synthetic conditions.
Applications of Morpholin 3 Ylmethanamine in Medicinal Chemistry and Drug Discovery Research
Morpholin-3-ylmethanamine as a Key Chiral Building Block in Drug Discovery
The true value of this compound in drug discovery lies in its nature as a chiral building block. The presence of a defined stereocenter is crucial, as biological targets like enzymes and receptors are themselves chiral, meaning the interaction between a drug and its target is highly dependent on stereochemistry. nih.gov By using an enantiomerically pure starting material like (S)- or (R)-Morpholin-3-ylmethanamine, chemists can construct complex molecules with precise three-dimensional arrangements, a critical factor for optimizing therapeutic efficacy and minimizing off-target effects. nih.gov
Peptides are vital signaling molecules in the body, but their use as drugs is often hampered by poor metabolic stability. frontiersin.org This has led to the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but are more resistant to degradation. frontiersin.org
This compound serves as an excellent scaffold for creating such peptidomimetics. The primary amine group (-CH₂NH₂) provides a reactive handle for standard peptide coupling reactions, allowing it to be incorporated into a peptide sequence. The resulting structure replaces a natural amino acid with a rigid, chiral morpholine (B109124) core. This modification can:
Introduce Conformational Constraints: The cyclic nature of the morpholine ring restricts the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, enhancing its affinity for the target receptor. mdpi.com
Enhance Metabolic Stability: The non-natural morpholine structure is not recognized by proteases, the enzymes that typically break down peptides, thus increasing the drug's half-life in the body. nih.gov
For instance, morpholine derivatives derived from amino acids like serine and threonine have been used to create peptidomimetic spiro-β-lactams, demonstrating the utility of the morpholine scaffold in generating peptide-like structures. researchgate.net
Beyond peptidomimetics, this compound is a versatile building block for constructing larger, more complex molecular architectures. mdpi.com The strategy of using systematically varied building blocks allows for the efficient exploration of chemical space to identify novel drug candidates. nih.gov The morpholine unit is frequently found in drugs targeting the central nervous system (CNS) due to its ability to improve properties like blood-brain barrier permeability. nih.gov
The synthesis of complex molecules often involves multi-component reactions where the morpholine amine can act as a key nucleophile. For example, in the synthesis of certain chromenopyridine scaffolds, morpholine is incorporated as a nucleophile during intramolecular cyclization steps. mdpi.com Similarly, the aminomethyl group of this compound can be used to link the chiral morpholine core to other heterocyclic systems, such as piperidin-4-one, to create novel hybrid molecules with potential biological activity. mdpi.com This modular approach allows for the creation of large libraries of diverse compounds for screening against various biological targets. semanticscholar.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery where the biological activity of a series of compounds is correlated with their chemical structures. collaborativedrug.comug.edu.ge This allows medicinal chemists to understand which parts of a molecule are essential for its activity and how to modify it to enhance potency, improve selectivity, and reduce toxicity. patsnap.com For derivatives of this compound, SAR studies focus on how modifications to the morpholine ring or the aminomethyl sidechain affect biological outcomes.
Systematic modification of the this compound scaffold can lead to significant changes in biological activity. Key areas for substitution include the nitrogen atom of the morpholine ring, the carbon atoms of the ring, and the primary amine.
N-Substitution: Adding substituents to the morpholine nitrogen can drastically alter a compound's properties. For example, in a series of anticancer agents, the nature of the group on the nitrogen was critical for activity.
Ring Substitution: Placing substituents on the carbon atoms of the morpholine ring can influence how the molecule fits into a target's binding site. Studies on various morpholine-containing compounds have shown that even small alkyl groups, like methyl, can significantly impact potency and selectivity depending on their position and stereochemistry. nih.gove3s-conferences.org
Amine Substitution: Modifying the primary amine to a secondary or tertiary amine, or converting it into an amide or urea (B33335), changes its hydrogen bonding capacity and basicity, which in turn affects target interaction and pharmacokinetic properties. e3s-conferences.org
The following table summarizes general SAR findings for morpholine-containing compounds, which are applicable to derivatives of this compound.
| Modification Site | Substitution Type | General Impact on Biological Activity | Example Target Class |
| Morpholine Nitrogen | Aromatic Rings, Heterocycles | Often crucial for potency; can engage in π-π stacking or key interactions with the target. | Kinases, GPCRs |
| Morpholine Ring (C2, C3, C5, C6) | Small Alkyl Groups (e.g., -CH₃) | Can provide beneficial steric interactions, improve metabolic stability, or orient other functional groups. | Various Enzymes |
| Aminomethyl Group | Acylation (Amide formation) | Reduces basicity, introduces new hydrogen bond donors/acceptors. | Proteases |
| Aminomethyl Group | Alkylation (Secondary/Tertiary Amine) | Alters basicity (pKa) and steric profile, affecting solubility and binding. | Ion Channels |
The specific way a molecule (ligand) binds to its biological target is fundamental to its mechanism of action. dntb.gov.uadntb.gov.ua For derivatives of this compound, the morpholine ring itself plays a direct role in these interactions.
Hydrogen Bonding: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor. In numerous crystal structures of protein-ligand complexes, this oxygen is observed forming a crucial hydrogen bond with backbone amide protons in the protein's hinge region, a common interaction for kinase inhibitors. nih.gov
Hydrophilic/Hydrophobic Balance: The morpholine ring provides a favorable balance of properties. The oxygen atom provides a polar, hydrophilic interaction point, while the carbon backbone is lipophilic. This balance is often advantageous for achieving good solubility and cell permeability. nih.gov
Anchor Point for Binding: The primary amine of this compound can act as a strong anchoring point, forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket. nih.gov
Molecular docking studies on C-2 substituted morpholine derivatives targeting the BACE-1 enzyme, for example, showed that the morpholine ring positions other functional groups, like a thioamide moiety, to interact optimally with catalytic aspartate residues. nih.gov The binding affinity, often measured as an IC₅₀ or Kᵢ value, is a quantitative measure of a drug's potency. SAR studies aim to make modifications that lower these values, indicating tighter binding.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govresearchgate.net It is a critical concept used in virtual screening and rational drug design to identify new drug candidates. unina.itdovepress.com
The morpholine ring is considered a "privileged pharmacophore" because it is a structural feature present in drugs active against a wide range of different biological targets. e3s-conferences.org For compounds derived from this compound, the pharmacophore model typically includes:
A Hydrogen Bond Acceptor: The morpholine oxygen. researchgate.net
A Positive Ionizable Feature: The protonated aminomethyl group, which can interact with negatively charged residues. researchgate.net
A Chiral Center: The C3 position of the morpholine ring, which defines the specific 3D orientation of the other features.
Hydrophobic Features: The ethylene (B1197577) bridges of the morpholine ring. researchgate.net
By defining this pharmacophore, computational models can be used to search large databases for other, structurally different molecules that share the same essential features, potentially leading to the discovery of novel drug candidates. researchgate.net
Exploration in Specific Therapeutic Areas (General Categories)
The unique structural and physicochemical properties of the morpholine ring have made it a valuable scaffold in medicinal chemistry. nih.gov Derivatives of this compound, in particular, have been investigated across a wide range of therapeutic areas due to their potential to interact with various biological targets. e3s-conferences.orgnih.gov
Anticancer Agents Research
The morpholine moiety is a significant pharmacophore in the design of novel anticancer agents. nih.govbohrium.com Researchers have incorporated the this compound scaffold into various molecular frameworks to develop compounds with potent antitumor activities. These derivatives have been evaluated against a range of cancer cell lines, demonstrating promising inhibitory effects. researchgate.netnih.gov
One area of investigation involves the synthesis of morpholine-substituted quinazoline (B50416) derivatives. These compounds have shown cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Mechanistic studies suggest that some of these derivatives induce apoptosis, a form of programmed cell death, and may bind to Bcl-2 proteins, which are key regulators of this process. nih.gov For instance, certain morpholine substituted quinazolines displayed significant cytotoxic activity, with IC50 values indicating potent inhibition of cancer cell proliferation. nih.gov
Another approach has been the development of 3-(morpholinomethyl)benzofuran derivatives. These compounds have been tested against non-small cell lung carcinoma cell lines, A549 and NCI-H23. The inclusion of the methyl morpholino group on the benzofuran (B130515) ring was found to be advantageous for cytotoxic activity. nih.gov
Furthermore, novel morpholine-acetamide derivatives have been designed and screened for their ability to inhibit carbonic anhydrase, an enzyme associated with tumor microenvironments. nih.gov Certain derivatives exhibited significant inhibitory activity against carbonic anhydrase and also inhibited the proliferation of the ID8 ovarian cancer cell line. nih.gov These compounds were also found to have an inhibitory effect on hypoxia-inducible factor-1α (HIF-1α), a protein implicated in cancer progression. nih.gov Research has also explored 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which has shown distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines. researchgate.net The potential of morpholine derivatives to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells, has also been suggested. wisdomlib.org
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound Type | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| Morpholine substituted quinazolines | A549, MCF-7, SHSY-5Y | Cytotoxic activity | Induction of apoptosis, binding to Bcl-2 proteins nih.gov |
| 3-(Morpholinomethyl)benzofurans | A549, NCI-H23 | Antiproliferative activity | Cytotoxicity nih.gov |
| Morpholine-acetamide derivatives | ID8 (ovarian cancer) | Inhibition of proliferation | Carbonic anhydrase and HIF-1α inhibition nih.gov |
| 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone | A549, BGC-823, HepG-2 | Inhibition of proliferation | Not specified researchgate.net |
| N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides | UO-31 (renal cancer) | Moderate antiproliferative activity | Not specified mspsss.org.ua |
Anti-inflammatory Compound Research
Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. The morpholine nucleus is a key feature in various compounds designed to modulate inflammatory pathways. researchgate.net Research in this area has focused on the synthesis of molecules that can inhibit key inflammatory mediators.
One study focused on morpholinopyrimidine derivatives and their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org Overproduction of NO is a hallmark of inflammation, and its inhibition is a key therapeutic strategy. researchgate.net Certain derivatives were found to be potent inhibitors of NO production at non-cytotoxic concentrations. rsc.org Further investigation revealed that these compounds significantly reduced the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. rsc.org
Another area of research has explored asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base substituent. These compounds were evaluated for their anti-inflammatory activity using a protein denaturation method. japsonline.com Several of these compounds exhibited potent anti-inflammatory activity, with some showing efficacy comparable to the standard drug diclofenac (B195802) sodium. japsonline.com The substitution with a morpholine Mannich base was found to increase the anti-inflammatory activity of the parent compounds. japsonline.com Similarly, 3-substituted-indolin-2-one derivatives have been synthesized and shown to possess anti-inflammatory properties by inhibiting nitric oxide production and suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov
Table 2: Anti-inflammatory Activity of Selected Morpholine Derivatives
| Compound Type | In Vitro/In Vivo Model | Key Findings |
|---|---|---|
| Morpholinopyrimidine derivatives | LPS-stimulated RAW 264.7 macrophage cells | Inhibition of NO production; decreased iNOS and COX-2 mRNA and protein expression. rsc.org |
| AMACs with morpholine Mannich base | BSA denaturation assay | Potent anti-inflammatory activity, comparable to diclofenac sodium. japsonline.com |
| 3-Substituted-indolin-2-one derivatives | RAW264.7 murine macrophages | Inhibition of nitric oxide production; suppression of TNF-α and IL-6. nih.gov |
Antimicrobial and Antiviral Agents Research
The morpholine scaffold is a constituent of several compounds with antimicrobial and antiviral properties. Research has demonstrated that morpholine derivatives can exhibit a broad spectrum of antibacterial activity. researchgate.net For instance, certain morpholine derivatives have shown high inhibitory action against a significant percentage of bacterial strains tested, with notable activity against various Enterococcus species. researchgate.net
In the fight against multidrug-resistant bacteria, morpholine-containing compounds have been investigated as antibiotic enhancers. A series of 5-arylideneimidazolones containing a morpholine moiety were found to significantly enhance the efficacy of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This suggests that these compounds could act as adjuvants in antibiotic therapy, helping to overcome bacterial resistance. mdpi.com Furthermore, a series of ruthenium-based antibacterial agents modified with a morpholine moiety have been designed. One of these compounds, Ru(ii)-3, exhibited strong potency against Staphylococcus aureus with a low minimum inhibitory concentration (MIC) value and was also able to overcome bacterial resistance. nih.gov
While the focus has been more on antibacterial research, the broader class of morpholine derivatives has been noted for its potential in developing antiviral agents as well. e3s-conferences.org
Table 3: Antimicrobial Activity of Selected Morpholine Derivatives
| Compound Type | Target Organism(s) | Key Findings |
|---|---|---|
| Morpholine derivatives | Various bacterial strains | Broad spectrum of action, high inhibitory action against 82.83% of strains tested. researchgate.net |
| 5-Arylideneimidazolones with morpholine | Methicillin-resistant Staphylococcus aureus (MRSA) | Significantly enhanced the efficacy of oxacillin. mdpi.com |
| Morpholine-modified Ru-based agents | Staphylococcus aureus | Strong antibacterial potency with a low MIC value (0.78 μg mL−1 for Ru(ii)-3). nih.gov |
Neurological Disorder Research (e.g., CNS Activity)
The morpholine ring is considered a valuable heterocycle in the development of drugs for the central nervous system (CNS). nih.govnih.gov Its physicochemical properties, including a balance between size and lipophilicity, can facilitate the crossing of the blood-brain barrier (BBB), a critical requirement for CNS-active drugs. nih.govnih.govresearchgate.net In CNS drug candidates, the morpholine moiety can be used to enhance potency, act as a scaffold to correctly position other functional groups, and modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.govresearchgate.net
Research has explored the use of morpholine derivatives in the context of neurodegenerative diseases and other CNS disorders. nih.govnih.gov For example, morpholine-containing compounds have been investigated as inhibitors of enzymes relevant to Alzheimer's disease. nih.gov The morpholine appendage has been shown to be important for interacting with polar and apolar residues in the active site of target enzymes. nih.gov
In the area of epilepsy, novel isatin (B1672199) derivatives incorporating a morpholinomethyl group have been synthesized and evaluated for their anticonvulsant activity. researchgate.netresearchgate.net One of the most active compounds provided protection in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard tests for antiepileptic drugs. researchgate.netresearchgate.net Synthetic morpholine itself has shown a dose-dependent antiseizure activity against PTZ-induced seizures, suggesting its potential, with modifications to reduce toxicity, in the treatment of absence seizures. internationalscholarsjournals.com
Other Emerging Therapeutic Applications (e.g., Antidiabetic, Anticonvulsant)
Beyond the major therapeutic areas, the versatility of the this compound scaffold has led to its exploration in other emerging applications.
In the field of antidiabetic research, various heterocyclic compounds, including morpholine derivatives, are being investigated as potential new drugs. nih.govnih.gov For example, morpholine-substituted thiadiazoles have been shown to act as histamine (B1213489) H3 receptor antagonists, a mechanism that could be beneficial for the treatment of obesity and type 2 diabetes. nih.gov Another derivative, which acts as a positive allosteric modulator of the GLP-1 receptor, has demonstrated remarkable in vivo antidiabetic activity, helping to reduce food intake and improve glucose handling. nih.gov
As mentioned in the previous section, the anticonvulsant properties of morpholine derivatives are a significant area of research. researchgate.netresearchgate.net The successful synthesis and testing of isatin derivatives with a morpholinomethyl group highlight the potential of this scaffold in developing new antiepileptic drugs. researchgate.netresearchgate.net These compounds are designed based on the pharmacophoric features of known antiepileptic drugs, which include a hydrophobic aryl ring system and a hydrogen bond acceptor/donor domain. researchgate.net
Computational and In Silico Approaches in Drug Design with this compound
Computational and in silico methods are increasingly integral to modern drug discovery, and the design of this compound-based compounds is no exception. These approaches allow for the rational design of molecules, prediction of their properties, and understanding their interactions with biological targets at a molecular level.
Molecular docking is a widely used technique to predict the binding orientation of a small molecule to its target protein. In the context of morpholine derivatives, docking studies have been employed to understand their anticancer and anti-inflammatory activities. For instance, in the development of morpholine substituted quinazoline derivatives as anticancer agents, docking studies suggested that the compounds fit well into the active cavity of the Bcl-2 protein, an important anti-apoptotic target. nih.gov Similarly, for anti-inflammatory morpholinopyrimidine derivatives, molecular docking revealed a strong affinity for the active sites of iNOS and COX-2, with hydrophobic interactions playing a key role. rsc.org
Structure-activity relationship (SAR) studies, often complemented by computational analysis, are crucial for optimizing the potency and selectivity of lead compounds. e3s-conferences.org For morpholine derivatives, SAR studies have provided insights into the structural features required for their biological activities. For example, it has been observed that the introduction of an alkyl substitution at the third position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org Molecular modeling has also suggested that bridged morpholine moieties can penetrate deeply into the pocket of the mTOR enzyme, making them potent and selective inhibitors. e3s-conferences.org
In addition to predicting binding, computational tools are used to assess the drug-likeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of newly synthesized compounds. mspsss.org.ua For a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, in silico ADME-Tox profiles were calculated and indicated good oral bioavailability and low toxicity, which are desirable properties for drug candidates. mspsss.org.ua These computational predictions help in prioritizing compounds for further experimental evaluation.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and stability of ligands within the active sites of biological targets. mdpi.comphyschemres.org The morpholine scaffold, a core component of this compound, is frequently incorporated into molecules subjected to these analyses due to its defined conformational properties and ability to form key interactions.
MD simulations provide deeper insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of interactions predicted by docking. mdpi.commdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the structural flexibility and stability of the complex. mdpi.comresearchgate.net The presence of a morpholine ring can contribute to a stable binding pose by anchoring the ligand in the binding pocket through persistent hydrogen bonds or favorable polar interactions.
| Compound Class | Target Protein | Simulation Type | Key Findings |
| Morpholine-acetamide derivatives | Carbonic Anhydrase, HIF-1α | Molecular Docking | Analysis of binding affinities and interaction patterns with target proteins. nih.gov |
| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs kinases | Molecular Docking, MD Simulation | Confirmed stable secondary structure of the protein-ligand complex throughout a 100 ns simulation. mdpi.com |
| Pyrrolone derivatives | Plasmodium falciparum DHFR-TS | Molecular Docking, MD Simulation | Revealed strong binding affinity and greater stabilizing potential compared to the apo-protein. researchgate.net |
| Histone Methyl Transferase Inhibitors | Euchromatin Histone Lysine Methyl Transferase (EHMT2) | Molecular Docking, MD Simulation | Identified promising candidates and evaluated stability within the binding site. mdpi.com |
De Novo Design and Virtual Screening Applications
The morpholine scaffold is a valuable component in libraries used for virtual screening and as a building block in de novo drug design. nih.gov Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a drug target. nih.govmdpi.com The morpholine ring is prevalent in many screening libraries due to its presence in numerous approved drugs and its favorable drug-like properties. semanticscholar.orgnih.gov
Fragment-based drug discovery (FBDD) is a specific approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a target. nih.govfrontiersin.org The morpholine moiety is an ideal fragment due to its simplicity, synthetic accessibility, and defined three-dimensional shape, providing a solid starting point for elaboration into more potent leads. nih.govnih.gov Once a morpholine-containing fragment hit is identified, it can be "grown" by adding functional groups to improve its binding affinity and selectivity. frontiersin.org
In de novo design, algorithms construct novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. The morpholine ring can be used as a pre-defined building block in these algorithms, allowing for the rapid generation of novel, synthetically feasible molecules with desirable properties. nih.govarxiv.org For example, computational tools can place a this compound fragment into a binding pocket and explore potential modifications to its primary amine or other positions to optimize interactions with the target protein.
| Application | Role of Morpholine Scaffold | Example Study Area |
| Virtual Screening | Included in large chemical libraries (e.g., Enamine REAL database) to identify initial hits. mdpi.com | Identification of inhibitors for targets like STAT3 N-terminal domain and lipid GPCRs. nih.govmdpi.com |
| Fragment-Based Drug Discovery (FBDD) | Used as a core fragment for hit identification and subsequent elaboration. nih.govfrontiersin.org | Development of inhibitors for Janus kinase 3 (JAK3) starting from a 2-D fragment hit. nih.gov |
| De Novo Design | Employed as a building block for the computational construction of novel ligands. nih.govarxiv.org | Generation of potential inhibitors for targets such as Leishmania donovani 24-sterol methyltransferase. nih.gov |
Conformational Analysis and Binding Affinity Predictions
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The morpholine ring typically adopts a stable chair conformation. researchgate.net This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding, potentially leading to higher binding affinity. researchgate.net Computational methods like molecular mechanics are used to perform conformational analysis and identify low-energy structures of morpholine-containing molecules. nih.gov
The specific stereochemistry and substitution pattern on the morpholine ring, as would be the case for a molecule like this compound, dictates the spatial orientation of its functional groups. This orientation is crucial for forming specific interactions with a target protein. nih.gov For example, the placement of the aminomethyl group at the 3-position of the morpholine ring defines a specific vector in 3D space that can be exploited to engage with a particular sub-pocket of a binding site.
Binding affinity, often expressed as an IC50, Ki, or computationally predicted docking score, quantifies the strength of the interaction between a ligand and its target. columbia.edunih.gov Structure-activity relationship (SAR) studies, often guided by computational predictions, explore how modifications to a chemical scaffold affect its binding affinity. science.govnih.gov By analyzing the predicted binding modes and affinities of a series of morpholine analogs, medicinal chemists can make rational design decisions to improve potency and selectivity. For instance, studies have shown that the introduction of different substituents on the morpholine ring can significantly alter the binding affinity for a given target. researchgate.net
| Compound/Analog Series | Target Receptor/Enzyme | Key Finding |
| Tefludazine Analogs | Dopamine (B1211576) Receptor | Conformational analysis was used to deduce the biologically active conformation for dopamine receptor antagonism. nih.gov |
| SKF38393 Analogs | Dopamine D1 Receptor | Substitution within a tetracyclic system containing a morpholine-like ring altered binding affinity, with a sulfur analog showing the most favorable binding. nih.gov |
| Morpholine-clubbed Coumarinyl Derivatives | Bacterial Proteins | Computational studies, including molecular docking, were performed to correlate structure with antimicrobial activity. researchgate.net |
| Morpholine Derivative Complexes | DNA/BSA | DFT and docking calculations were used to determine binding energies and interaction capabilities. rsc.org |
This compound in Prodrug Strategies
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.govmdpi.com This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor membrane permeability, rapid first-pass metabolism, or low aqueous solubility. mdpi.combohrium.com
The design of amine prodrugs is a well-established field, with various promoieties developed for this purpose. nih.gov These promoieties are typically designed to be cleaved by ubiquitous enzymes, such as esterases, to release the active parent amine at the desired site of action. The key challenge is to ensure that the linkage is stable enough to allow the prodrug to reach its target but is also cleaved efficiently to release the active drug. nih.gov Given its primary amine, this compound could be readily incorporated into such prodrug strategies to improve the delivery and efficacy of a parent drug molecule to which it is attached.
| Prodrug Strategy for Amines | Promoieties (Examples) | Intended Improvement | Mechanism of Release |
| Increased Lipophilicity | N-Alkylation, N-Acyloxymethyl, N-Mannich bases | Enhanced membrane permeability (e.g., blood-brain barrier penetration). nih.gov | Enzymatic (e.g., esterases) or chemical hydrolysis. nih.govmdpi.com |
| Enzymatic Activation | (5-methyl-2-oxo-1,3-dioxolyl)methyl | Targeted drug release, improved absorption. nih.gov | Esterase-triggered release. nih.gov |
| pH-Sensitive Release | Enaminones | Release in specific pH environments (e.g., acidic tumor microenvironment). | Chemical hydrolysis at acidic pH (pH 2-5). nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Morpholin-3-ylmethanamine, ¹H and ¹³C NMR would be instrumental in confirming its molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) ring, the methylene bridge, and the amine group. The chemical shifts (δ) of these signals would be influenced by their electronic environment. For instance, the protons on the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would likely appear at different chemical shifts. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of the protons.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the carbon skeleton of this compound.
Stereochemical Assignment: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to determine the relative stereochemistry of the molecule, particularly the orientation of the aminomethyl group at the C3 position of the morpholine ring (axial vs. equatorial).
A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values and have not been experimentally verified.
| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| -CH₂- (aminomethyl) | Value not available | C3 (morpholine) | Value not available |
| -NH₂ | Value not available | C2, C5, C6 (morpholine) | Value not available |
| Morpholine ring protons | Value not available | -CH₂- (aminomethyl) | Value not available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₅H₁₂N₂O). The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for amines and ethers would be expected, such as cleavage of the C-C bond adjacent to the nitrogen atom or fragmentation of the morpholine ring. The identification of these fragment ions would help to piece together the structure of the parent molecule.
A hypothetical data table for the expected mass spectral data is presented below. Please note that these are estimated values and have not been experimentally verified.
| Mass Spectrometry (Hypothetical) | |
| Ion | m/z (Mass-to-Charge Ratio) |
| [M]⁺ (Molecular Ion) | Value not available |
| Fragment Ions | Value not available |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the C-O-C ether linkage of the morpholine ring, and the C-H bonds of the aliphatic backbone.
N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ in the IR spectrum.
C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically observed in the 1020-1250 cm⁻¹ region.
C-O-C Stretching: The characteristic C-O-C stretching of the ether group in the morpholine ring would be expected to appear as a strong band in the region of 1070-1150 cm⁻¹.
N-H Bending: The N-H bending vibration of the primary amine would likely be observed around 1590-1650 cm⁻¹.
A hypothetical data table for the expected IR and Raman absorption bands is presented below. Please note that these are estimated values and have not been experimentally verified.
| IR/Raman Spectroscopy (Hypothetical) | |
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amine) | Value not available |
| C-H Stretch (Aliphatic) | Value not available |
| N-H Bend (Amine) | Value not available |
| C-O-C Stretch (Ether) | Value not available |
| C-N Stretch (Amine) | Value not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This would definitively establish the stereochemistry at the C3 position and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment
Since this compound possesses a stereocenter at the C3 position of the morpholine ring, it can exist as a pair of enantiomers.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be the methods of choice for separating the two enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.
Polarimetry: As chiral molecules, the individual enantiomers of this compound would be optically active, meaning they would rotate the plane of polarized light. Polarimetry could be used to measure the specific rotation of each enantiomer. The magnitude and direction of the rotation are characteristic properties of the enantiomers.
Emerging Roles of Morpholin 3 Ylmethanamine in Catalysis Research
Applications in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. Chiral amines, in particular, have been extensively studied for their ability to activate substrates through the formation of transient enamine and iminium ion intermediates. Derivatives of Morpholin-3-ylmethanamine are being investigated for their potential in these activation modes.
Enamine Catalysis
Enamine catalysis is a cornerstone of organocatalysis, enabling the functionalization of carbonyl compounds at the α-position. The reaction of a chiral secondary amine catalyst with an aldehyde or ketone generates a nucleophilic enamine intermediate. While pyrrolidine-based catalysts are highly efficient and widely used, research has expanded to other heterocyclic systems, including morpholines. frontiersin.orgnih.gov
Studies on morpholine-based organocatalysts have shown that enamines derived from morpholines are generally less reactive than their pyrrolidine (B122466) counterparts. frontiersin.orgnih.gov This reduced reactivity is attributed to the electronic effect of the oxygen atom in the morpholine (B109124) ring and the greater pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the resulting enamine. frontiersin.orgnih.gov
However, recent research on β-morpholine amino acids, which share structural similarities with derivatives of this compound, has demonstrated their potential in the 1,4-addition of aldehydes to nitroolefins. frontiersin.orgnih.gov Despite the inherent lower reactivity, careful design of the catalyst structure can lead to highly efficient and stereoselective transformations. For instance, a study on β-morpholine amino acid catalysts in the Michael addition of propanal to β-nitrostyrene showed excellent yields and enantioselectivities. nih.gov
Table 1: Performance of β-Morpholine Amino Acid Catalysts in the Michael Addition of Propanal to β-Nitrostyrene
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| Catalyst A | 10 | 24 | 95 | 95:5 | 98 |
| Catalyst B | 10 | 24 | 88 | 90:10 | 95 |
| Catalyst C | 10 | 48 | 75 | 85:15 | 92 |
Data adapted from a study on β-morpholine amino acid organocatalysts. nih.gov
These findings suggest that with appropriate structural modifications, derivatives of this compound could be developed into effective catalysts for enamine-mediated reactions.
Iminium Catalysis
Iminium catalysis is a complementary activation strategy to enamine catalysis, where a chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient, electrophilically activated iminium ion. This activation lowers the LUMO of the substrate, facilitating the addition of nucleophiles. nih.govacs.org
While the application of this compound derivatives specifically in iminium catalysis is not yet extensively documented in the literature, the general principles of iminium ion formation are well-established for other chiral amines. nih.govacs.org The secondary amine present in the morpholine ring of this compound is, in principle, capable of forming an iminium ion with α,β-unsaturated aldehydes and ketones.
The development of effective morpholine-based iminium ion catalysts would require careful consideration of the steric and electronic properties of the substituents on the morpholine ring to achieve high levels of stereocontrol. The unique conformational constraints of the morpholine scaffold could offer advantages in the design of new catalysts for reactions such as Diels-Alder, Friedel-Crafts, and conjugate additions.
Hydrogen Atom Transfer (HAT) Catalysis
Hydrogen Atom Transfer (HAT) catalysis is an emerging field that utilizes the transfer of a hydrogen atom to generate radical intermediates, enabling a wide range of chemical transformations. researchgate.net This strategy is particularly powerful for the functionalization of unactivated C-H bonds. researchgate.net
Currently, there is a notable absence of published research specifically exploring the use of this compound or its derivatives in HAT catalysis. The mechanisms of HAT catalysis often involve the generation of a catalyst-centered radical that can abstract a hydrogen atom from a substrate. While some organic molecules can act as HAT catalysts, the specific structural features required for efficient and selective catalysis are still under investigation. The potential for morpholine-based compounds in this area remains an open and intriguing field for future research.
Role as a Ligand in Metal-Catalyzed Reactions
The coordination of chiral ligands to metal centers is a fundamental strategy for achieving high levels of enantioselectivity in a vast array of chemical reactions. The structural features of this compound, including its chirality and the presence of multiple heteroatoms (two nitrogens and one oxygen), make it an attractive candidate for the design of novel ligands for transition metal catalysis.
The primary and secondary amine groups, as well as the ether oxygen, can act as coordination sites for a metal. This allows for the potential formation of bidentate or tridentate ligands, which can create a well-defined and rigid chiral environment around the metal center. The development of such ligands derived from this compound could lead to new catalysts for a variety of transformations, including hydrogenations, cross-coupling reactions, and oxidations.
While the synthesis of chiral morpholines and their potential as ligands has been reported, specific examples of catalytically active metal complexes with ligands derived directly from this compound are not yet prevalent in the peer-reviewed literature. This area represents a significant opportunity for future research to explore the coordination chemistry of this promising scaffold and the catalytic activity of its metal complexes.
Conclusion and Future Perspectives in Morpholin 3 Ylmethanamine Research
Remaining Challenges in Synthesis and Application Development
Despite the significant interest in morpholine (B109124) derivatives, several challenges persist in the synthesis and development of applications for compounds like Morpholin-3-ylmethanamine.
Stereoselective Synthesis: A primary hurdle lies in the efficient and stereoselective synthesis of chiral amines. nih.govsemanticscholar.org Traditional chemical methods often face difficulties in achieving high enantiomeric purity, which is crucial for biological activity and minimizing off-target effects. pharmtech.com While chemo-enzymatic methods and the use of transaminases have shown promise for the asymmetric synthesis of chiral amines, their broader application can be limited by substrate scope and the need for extensive enzyme engineering. nih.govresearchgate.net
Functionalization and Derivatization: While the morpholine core is a valuable pharmacophore, its therapeutic efficacy often depends on the strategic introduction of various substituents. e3s-conferences.org Developing versatile and efficient synthetic methodologies to create diverse libraries of this compound derivatives remains an ongoing endeavor. nih.gov The synthesis of C-substituted morpholine derivatives, in particular, is considered underexplored. nih.gov
Predictive Structure-Activity Relationships (SAR): Establishing clear and predictive structure-activity relationships for morpholine-containing compounds is complex. The subtle interplay of stereochemistry, substituent effects, and target interactions necessitates extensive empirical screening. e3s-conferences.orgacs.org This can be a time-consuming and resource-intensive process, hindering the rapid optimization of lead compounds.
Potential for Novel Biological Activities and Targets
The morpholine scaffold is a constituent of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. e3s-conferences.orgresearchgate.net This established biological relevance suggests a high potential for discovering novel activities and identifying new molecular targets for this compound derivatives.
Exploring New Therapeutic Areas: While morpholine derivatives have been investigated for various conditions, there is considerable scope to explore their potential in other therapeutic areas. For instance, their role in neurodegenerative diseases is an active area of research, with some derivatives showing inhibitory activity against key enzymes implicated in Alzheimer's and Parkinson's disease. nih.govtandfonline.comacs.org
Identification of Novel Molecular Targets: The unique three-dimensional structure and physicochemical properties of this compound derivatives may enable them to interact with novel biological targets that have been challenging to address with existing chemotypes. nih.govacs.org High-throughput screening of diverse derivative libraries against a wide array of biological targets could unveil unexpected and therapeutically valuable interactions.
Polypharmacology and Multi-Targeting: The ability of a single compound to modulate multiple biological targets is an emerging paradigm in drug discovery. The structural complexity that can be built around the this compound core may lead to the development of multi-target ligands with improved efficacy and a lower propensity for drug resistance.
Integration with Advanced Technologies in Drug Discovery (e.g., Synthetic Biology, AI)
Overcoming the existing challenges and unlocking the full therapeutic potential of this compound and its derivatives will likely be accelerated by the integration of advanced technologies.
Synthetic Biology: The field of synthetic biology offers powerful tools to address the challenges of chiral amine synthesis. pharmtech.com Engineered enzymatic cascades, potentially housed within microbial cell factories, could provide sustainable and highly selective routes to enantiomerically pure this compound and its analogues. researchgate.net This approach can offer greener and more efficient alternatives to traditional chemical synthesis. pharmtech.com
Artificial Intelligence (AI) and Machine Learning: AI is poised to revolutionize many aspects of drug discovery, from target identification to lead optimization. nih.gov In the context of this compound research, AI algorithms can be employed to:
Predict the biological activities and physicochemical properties of virtual libraries of derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov
Develop more accurate and predictive SAR models, accelerating the optimization of lead compounds.
Identify potential new biological targets by analyzing large-scale biological data.
Design novel synthetic routes that are more efficient and cost-effective. mit.edu
The synergy between advanced synthetic methods, high-throughput screening, and the predictive power of AI holds the key to expediting the discovery and development of new therapeutics based on the this compound scaffold.
Q & A
Q. What frameworks support the integration of this compound’s structural data into predictive QSAR models?
- Methodological Answer : Curate datasets from PubChem and ChEMBL, focusing on descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Validate models using k-fold cross-validation and external test sets. Discrepancies in predicted vs. observed activities may indicate unaccounted stereochemical effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
